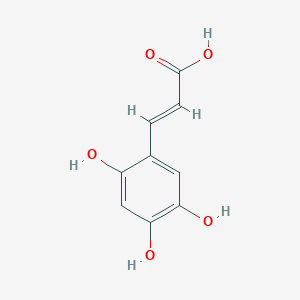

2,4,5-Trihydroxycinnamic acid

Description

Structure

3D Structure

Properties

CAS No. |

2631046-97-2 |

|---|---|

Molecular Formula |

C9H8O5 |

Molecular Weight |

196.16 g/mol |

IUPAC Name |

(E)-3-(2,4,5-trihydroxyphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C9H8O5/c10-6-4-8(12)7(11)3-5(6)1-2-9(13)14/h1-4,10-12H,(H,13,14)/b2-1+ |

InChI Key |

GUOJZFSYQUIYCN-OWOJBTEDSA-N |

Isomeric SMILES |

C1=C(C(=CC(=C1O)O)O)/C=C/C(=O)O |

Canonical SMILES |

C1=C(C(=CC(=C1O)O)O)C=CC(=O)O |

Origin of Product |

United States |

Natural Occurrence and Ecological Distribution

Identification in Specific Plant Species

Scientific research has confirmed the presence of 2,4,5-Trihydroxycinnamic acid in at least two notable plant species:

Aspalathus linearis (Rooibos Tea): This leguminous plant, native to the Western Cape of South Africa, is widely known for its use in the production of rooibos tea. Phytochemical analyses of Aspalathus linearis have identified this compound as one of its phenolic constituents. wikipedia.org

Alisma orientale (Asian Water Plantain): The seeds of this aquatic plant, which has a history of use in traditional medicine, have been found to contain the cis-isomer of this compound. wikipedia.org

The following interactive data table summarizes the known plant sources of this compound.

| Plant Species | Common Name | Part(s) Containing the Compound |

| Aspalathus linearis | Rooibos Tea | Leaves and Stems |

| Alisma orientale | Asian Water Plantain | Seeds |

Bioavailability and Presence in Plant-Derived Food Sources

Currently, specific research on the bioavailability of this compound in humans is limited. However, general studies on the bioavailability of hydroxycinnamic acids provide some insights. Hydroxycinnamic acids, as a group, can be absorbed in the human body, but their bioavailability can be influenced by their chemical form (free versus esterified or glycosylated) and the food matrix in which they are consumed. uhi.ac.ukresearchgate.net When ingested as free compounds, hydroxycinnamic acids tend to be more bioavailable. uhi.ac.uk

Beyond rooibos tea, the presence of this compound in other common plant-derived food sources has not been widely reported in scientific literature. The primary dietary source identified to date is rooibos tea, derived from Aspalathus linearis.

Phytochemical Role in Plant Physiology and Plant-Environment Interactions

Detailed studies focusing specifically on the phytochemical role of this compound in plant physiology and its interactions with the environment are not extensively available. However, based on the established roles of other hydroxycinnamic acids, it is plausible that this compound contributes to a plant's defense mechanisms and its response to environmental stressors.

Hydroxycinnamic acids, in general, are known to play several crucial roles in plants:

Structural Components of Cell Walls: They can be incorporated into the plant cell wall, contributing to its structural integrity and rigidity. researchgate.net

Defense Against Pathogens and Herbivores: These compounds can act as precursors to phytoalexins, which are antimicrobial compounds produced by plants in response to infection. nih.gov Their presence can also deter herbivores.

Protection from UV Radiation: Cinnamic acid and its derivatives can offer protection against damage from UV radiation. researchgate.net

Antioxidant Activity: As phenolic compounds, hydroxycinnamic acids can act as antioxidants, helping to protect the plant from oxidative stress caused by various environmental factors. nih.gov

Biosynthesis and Metabolic Pathways of 2,4,5 Trihydroxycinnamic Acid

Origin from the Shikimate Pathway Precursors (e.g., Phenylalanine, Tyrosine)

The journey to 2,4,5-Trihydroxycinnamic acid begins with the shikimate pathway, a fundamental metabolic route in plants, bacteria, and fungi that is absent in animals. This seven-step pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose-4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway, into chorismate. wikipedia.org Chorismate is a critical branch-point intermediate, serving as the precursor for the three aromatic amino acids: L-phenylalanine, L-tyrosine, and L-tryptophan. frontiersin.org

L-phenylalanine and L-tyrosine are the primary gateways through which carbon flows from primary metabolism into the vast network of phenylpropanoid secondary metabolites. wikipedia.orgmdpi.com Phenylalanine, in particular, is the near-universal precursor for the C6-C3 skeleton that defines the phenylpropanoid class, including all hydroxycinnamic acids. nih.gov Tyrosine can also serve as a direct precursor in some plant families, particularly grasses. wikipedia.org The commitment of these amino acids to secondary metabolism marks the first step toward the synthesis of compounds like this compound.

| Precursor | Originating Pathway | Role in Phenylpropanoid Biosynthesis |

|---|---|---|

| L-Phenylalanine | Shikimate Pathway | Primary entry point into the central phenylpropanoid pathway via PAL. |

| L-Tyrosine | Shikimate Pathway | Alternative entry point in some plant taxa (e.g., grasses) via TAL/PTAL. |

Interconnections within the Central Phenylpropanoid Pathway

Once synthesized, L-phenylalanine is channeled into the general phenylpropanoid pathway, a core metabolic sequence that generates the foundational hydroxycinnamic acids. frontiersin.org This pathway consists of a series of enzymatic reactions that modify the basic C6-C3 structure, preparing it for diversification into thousands of different downstream products, including flavonoids, lignins, and stilbenes. nih.gov The biosynthesis of this compound is dependent on the flux of intermediates through this central pathway.

The initial steps of the phenylpropanoid pathway are catalyzed by a well-characterized set of enzymes that convert L-phenylalanine into an activated thioester, p-coumaroyl-CoA.

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the first committed step, the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid. frontiersin.org This reaction is a crucial control point, diverting phenylalanine away from protein synthesis and toward secondary metabolism. frontiersin.org

Cinnamic Acid 4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H, hydroxylates cinnamic acid at the C4 position of the aromatic ring to produce p-coumaric acid (4-hydroxycinnamic acid). nih.govwikipedia.org This is the most common hydroxylation pattern and establishes the foundational structure for many subsequent modifications.

4-Coumarate:CoA Ligase (4CL): This enzyme activates the carboxyl group of p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. nih.govresearchgate.net This activated thioester is a central intermediate that can be directed into numerous branching pathways. wikipedia.org

While the direct pathway to this compound is not defined, it is biochemically plausible that its synthesis proceeds from an intermediate such as p-coumaric acid. This would necessitate further enzymatic modifications, specifically hydroxylations at the C2 and C5 positions of the phenyl ring. These reactions would likely be catalyzed by specific hydroxylases, such as other cytochrome P450 monooxygenases, that have yet to be characterized for this specific metabolic route. The enzyme Hydroxycinnamoyl-CoA:Shikimate Hydroxycinnamoyl Transferase (HCT) is a key enzyme that typically transfers the p-coumaroyl group to shikimate, a step often leading towards lignin (B12514952) biosynthesis, but it highlights the diverse enzymatic machinery available for modifying hydroxycinnamoyl-CoA esters. mdpi.com

| Enzyme | Abbreviation | Reaction Catalyzed | Substrate | Product |

|---|---|---|---|---|

| Phenylalanine Ammonia-Lyase | PAL | Deamination | L-Phenylalanine | trans-Cinnamic acid |

| Cinnamic Acid 4-Hydroxylase | C4H | Hydroxylation | trans-Cinnamic acid | p-Coumaric acid |

| 4-Coumarate:CoA Ligase | 4CL | CoA Ligation | p-Coumaric acid | p-Coumaroyl-CoA |

The production of any specific phenylpropanoid, including this compound, is tightly regulated to manage the allocation of carbon resources. Metabolic flux through the pathway is controlled at multiple levels. The expression of key biosynthetic genes, such as PAL and C4H, is often coordinated and can be induced by various developmental cues and environmental stresses, including UV light, wounding, and pathogen attack. frontiersin.org

Proposed Downstream Metabolic Conversions (e.g., Oxidation to Gallic Acid (3,4,5-Trihydroxybenzoic acid))

While this compound is a stable end product in some plant tissues, there are proposed metabolic fates for similar compounds. One significant downstream conversion for trihydroxylated phenolic acids is the formation of gallic acid (3,4,5-trihydroxybenzoic acid), a precursor to hydrolyzable tannins. Several biosynthetic routes to gallic acid have been proposed. One such route involves the oxidative cleavage of the side chain of a trihydroxycinnamic acid. researchgate.net Specifically, the oxidation of 3,4,5-trihydroxycinnamic acid has been suggested as a potential pathway to gallic acid. Although this involves a different isomer, it establishes a biochemical precedent for the conversion of a C6-C3 cinnamic acid to a C6-C1 benzoic acid structure, a transformation that this compound could potentially undergo in certain metabolic contexts.

Comparative Biosynthetic Routes Across Diverse Plant Taxa

The phenylpropanoid pathway, while highly conserved in its core reactions, exhibits variations across the plant kingdom. This diversity allows different plant taxa to produce unique sets of secondary metabolites. A notable variation is the direct conversion of L-tyrosine to p-coumaric acid, a reaction catalyzed by Tyrosine Ammonia-Lyase (TAL) or a bifunctional Phenylalanine/Tyrosine Ammonia-Lyase (PTAL). wikipedia.orgwikipedia.org This route is prominent in grasses and other monocots and bypasses the first two steps of the phenylalanine-dependent pathway (PAL and C4H).

The existence of this compound in specific, unrelated taxa like Aspalathus linearis (a legume) and Alisma orientale (a monocot) suggests that the enzymatic machinery required for the specific 2- and 5-position hydroxylations may have evolved independently. wikiwand.comwikipedia.org The precise biosynthetic routes in these specific plants have not been fully characterized, highlighting the potential for discovering novel enzymatic functions within the broader framework of phenylpropanoid metabolism.

Synthetic Methodologies and Chemical Derivatization of 2,4,5 Trihydroxycinnamic Acid

Chemical Synthesis Approaches for 2,4,5-Trihydroxycinnamic Acid and its Analogues (e.g., Perkin Reaction, Knoevenagel Condensation)

While specific literature detailing the synthesis of this compound is limited, its production can be inferred from established methods for synthesizing other hydroxycinnamic acids. The Perkin and Knoevenagel condensation reactions are cornerstone methods for the synthesis of cinnamic acids and their derivatives. iitk.ac.inwikipedia.orgwikipedia.orgsigmaaldrich.comlongdom.orgorganicreactions.orglongdom.org

The Perkin reaction involves the aldol condensation of an aromatic aldehyde with an acid anhydride, in the presence of the alkali salt of the acid. wikipedia.orglongdom.orglongdom.org For the synthesis of this compound, the starting aromatic aldehyde would be 2,4,5-trihydroxybenzaldehyde. sigmaaldrich.comnih.gov This would be reacted with an aliphatic acid anhydride, such as acetic anhydride, in the presence of a weak base like sodium acetate. The reaction typically requires heating to proceed. iitk.ac.in

The Knoevenagel condensation is another powerful tool for forming the α,β-unsaturated acid structure of cinnamic acids. wikipedia.orgsigmaaldrich.comorganicreactions.org This reaction involves the condensation of an aromatic aldehyde or ketone with a compound containing an active methylene group, such as malonic acid or its esters, catalyzed by a weak base like an amine (e.g., piperidine or pyridine). nih.govencyclopedia.pub In the context of this compound synthesis, 2,4,5-trihydroxybenzaldehyde would be reacted with malonic acid. The resulting intermediate undergoes decarboxylation to yield the final product. nih.gov This approach, particularly the Doebner modification which uses pyridine as a solvent and catalyst, is widely used for preparing various substituted cinnamic acids. wikipedia.org

Microwave-assisted Knoevenagel-Doebner condensation has been shown to be an efficient method for synthesizing hydroxycinnamic acids like p-coumaric, caffeic, ferulic, and sinapic acids, with yields ranging from 85% to 92%. nih.govencyclopedia.pub This suggests that a similar approach could be effectively applied to the synthesis of this compound.

Table 1: Comparison of General Chemical Synthesis Approaches for Cinnamic Acids

| Reaction | Reactants | Catalyst | General Conditions |

| Perkin Reaction | Aromatic aldehyde, Acid anhydride | Alkali salt of the acid | Heating |

| Knoevenagel Condensation | Aromatic aldehyde, Active methylene compound (e.g., malonic acid) | Weak base (e.g., amine) | Room temperature or heating |

Biocatalytic Production and Strategies for Engineered Microbial Systems

The biosynthesis of hydroxycinnamic acids in engineered microbes generally starts from the aromatic amino acids L-phenylalanine or L-tyrosine, which are intermediates of the shikimate pathway. mdpi.com Key enzymes in this process are phenylalanine ammonia-lyase (PAL) and tyrosine ammonia-lyase (TAL), which catalyze the deamination of L-phenylalanine and L-tyrosine to cinnamic acid and p-coumaric acid, respectively. frontiersin.orgnih.govnih.gov

To produce more complex hydroxycinnamic acids, additional enzymes such as hydroxylases and O-methyltransferases are required. For the production of a trihydroxycinnamic acid, a microbial host would need to be engineered to express the necessary hydroxylases to introduce three hydroxyl groups onto the phenyl ring of a cinnamic acid precursor. This often involves heterologous expression of genes from plants or other microorganisms that naturally produce these compounds. frontiersin.org

Metabolic engineering strategies to enhance the production of hydroxycinnamic acids include:

Increasing precursor availability: Overexpressing genes in the central carbon metabolism and the shikimate pathway to channel more carbon towards the aromatic amino acid precursors. nih.govnih.gov

Expressing feedback-insensitive enzymes: Using mutant versions of key enzymes in the aromatic amino acid biosynthesis pathway that are not inhibited by the final product, thus preventing feedback inhibition. nih.govnih.gov

Heterologous expression of key enzymes: Introducing genes encoding PAL, TAL, and specific hydroxylases from other organisms. frontiersin.orgnih.govnih.gov

These strategies have been successfully used to produce compounds like caffeic acid (3,4-dihydroxycinnamic acid). A similar approach could theoretically be developed for this compound by identifying and expressing the appropriate hydroxylases that can act on a suitable precursor.

Rational Design and Synthesis of this compound Derivatives

The therapeutic and industrial potential of this compound can be enhanced through the rational design and synthesis of its derivatives. researchgate.netrsc.orgmdpi.com Modifications can be made to improve properties such as solubility, bioavailability, and biological activity.

Modification of the carboxylic acid group through esterification and amidation is a common strategy to create derivatives of hydroxycinnamic acids with altered properties. nih.govencyclopedia.pubmdpi.comnih.govresearchgate.netresearchgate.netresearchgate.netsapub.orguns.ac.id

Esterification involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification) or using coupling agents. researchgate.netsapub.orguns.ac.id This can be used to produce a wide range of esters with varying alkyl or aryl groups, which can influence the lipophilicity and, consequently, the biological activity of the molecule. nih.govencyclopedia.pub For instance, the synthesis of phenethyl esters of caffeic and ferulic acids has been reported to enhance their anticancer activities. researchgate.net

Amidation involves the coupling of the carboxylic acid with an amine, often facilitated by coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) or dicyclohexylcarbodiimide (DCC). nih.govencyclopedia.pubmdpi.comnih.govresearchgate.net This reaction allows for the introduction of various amine-containing moieties, including amino acids, to create amide derivatives. nih.govencyclopedia.pub Such modifications can significantly impact the biological properties of the parent compound. For example, amides of caffeic, ferulic, and p-coumaric acids with biogenic amines have shown potent radical scavenging activity. nih.govencyclopedia.pub

A general challenge in the derivatization of hydroxycinnamic acids is the potential for side reactions involving the hydroxyl groups on the phenyl ring. To avoid this, protection of the hydroxyl groups, for example, through acetylation, may be necessary before carrying out esterification or amidation, followed by a deprotection step. nih.gov

Table 2: Common Reagents for Esterification and Amidation of Hydroxycinnamic Acids

| Reaction | Common Reagents |

| Esterification | Alcohols, Acid catalysts (e.g., H₂SO₄), Coupling agents (e.g., DCC) |

| Amidation | Amines, Coupling agents (e.g., EDC, HOBT, DCC) |

Increasing the lipophilicity of hydroxycinnamic acids can enhance their solubility in lipidic environments and improve their ability to cross biological membranes. nih.gov This can be achieved through the synthesis of alkylated derivatives.

Alkylation can be performed on the hydroxyl groups of the phenyl ring, though this may affect the antioxidant properties which are often dependent on these free hydroxyls. A more common strategy is the esterification of the carboxylic acid group with long-chain alcohols to produce lipophilic esters. nih.gov This approach has been used to synthesize various alkyl hydroxycinnamates. mdpi.com

Enzymatic lipophilization, using lipases as biocatalysts, offers a green and selective method for the synthesis of these derivatives. consensus.app This method often proceeds under mild conditions and can exhibit high regioselectivity, which is particularly advantageous for polyhydroxylated compounds like this compound.

To further enhance the functionality and applicability of this compound, it can be conjugated with various biomaterials. mdpi.comdoaj.orgdntb.gov.uanih.gov Bioconjugation can improve properties such as water solubility, bioavailability, and target specificity.

Examples of biomaterials used for conjugation with hydroxycinnamic acids include:

Polysaccharides: Conjugation to polysaccharides like chitosan can improve the mucoadhesive properties and controlled release of the active compound. nih.gov

Polyethylene glycol (PEG): PEGylation is a well-established technique to increase the solubility and in vivo circulation time of molecules. mdpi.comdoaj.orgdntb.gov.ua

Lipids and Fatty Acids: Conjugation with lipids can create phenolipids with tailored hydrophilic-lipophilic balance for applications in emulsions and delivery systems. mdpi.com

The synthesis of these bioconjugates often involves the use of coupling agents to form stable covalent bonds, such as ester or amide linkages, between the hydroxycinnamic acid and the biomaterial. mdpi.comdoaj.orgdntb.gov.ua Free radical-induced conjugation is another strategy that has been employed, particularly for creating conjugates with polysaccharides like chitosan. nih.gov

Advanced Analytical Characterization in 2,4,5 Trihydroxycinnamic Acid Research

Spectroscopic Techniques for Structural Confirmation and Electronic Properties

Spectroscopic methods are fundamental in confirming the molecular structure of 2,4,5-Trihydroxycinnamic acid and investigating its electronic properties. Techniques such as Fourier-Transform Infrared (FT-IR), Fourier-Transform Raman (FT-Raman), Ultraviolet-Visible (UV/Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy each provide unique insights into the molecule's architecture.

FT-IR and FT-Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the functional groups within the molecule. For a compound like this compound, FT-IR spectroscopy would reveal characteristic absorption bands. For instance, broad bands in the 3200-3550 cm⁻¹ region are indicative of the O-H stretching vibrations of the hydroxyl groups, which are often involved in hydrogen bonding. electrochemsci.org A very intense band from the stretching vibrations of the carbonyl group (ν(C=O)) in the carboxylic acid is also a key feature. nih.govdocbrown.info Other expected peaks would include C=C stretching vibrations from the alkene group and the aromatic ring, and C-H stretching vibrations. docbrown.info FT-Raman spectroscopy provides complementary information, particularly for the non-polar bonds and the skeletal structure of the molecule. uc.pt

UV/Vis Spectroscopy: UV-Visible spectroscopy provides information on the electronic transitions within the molecule and is particularly useful for conjugated systems. The extended conjugation of the benzene (B151609) ring with the acrylic acid side chain in this compound results in characteristic absorption maxima in the UV region. Hydroxycinnamic acid derivatives typically exhibit two main absorption bands. jocpr.com The position and intensity of these bands are influenced by the number and position of hydroxyl groups on the aromatic ring. researchgate.net This technique is crucial for both qualitative identification and quantitative analysis.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for the definitive structural elucidation of organic molecules. For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the aromatic ring and the vinyl protons of the acrylic acid side chain, with chemical shifts and coupling constants providing information on their connectivity and stereochemistry. Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule, confirming the carbon skeleton. nih.govmdpi.com

Table 1: Expected Spectroscopic Data for this compound

| Technique | Expected Observations | Information Gained |

|---|---|---|

| FT-IR | Broad O-H stretch (hydroxyl), strong C=O stretch (carboxyl), C=C stretch (alkene, aromatic), C-O stretch (hydroxyl) | Identification of key functional groups |

| FT-Raman | Complementary vibrational modes, especially for the carbon skeleton | Confirmation of molecular backbone and symmetry |

| UV/Vis | Absorption maxima characteristic of conjugated phenolic systems | Confirmation of the chromophore system, quantification |

| NMR (¹H, ¹³C) | Specific chemical shifts and coupling patterns for aromatic, vinyl, and carboxyl groups | Unambiguous structural confirmation and stereochemistry |

Chromatographic Methods for Isolation, Identification, and Quantification

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS), are indispensable for the analysis of this compound in complex matrices like plant extracts. This compound is found in rooibos tea (Aspalathus linearis), and its analysis requires efficient separation and sensitive detection methods. wikipedia.org

HPLC-MS/MS: This hyphenated technique combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. For the analysis of phenolic acids, reversed-phase HPLC is commonly employed. pensoft.netcerealsgrains.org A C18 column is often used with a gradient elution system consisting of an aqueous mobile phase (often acidified with formic or acetic acid to improve peak shape) and an organic modifier like acetonitrile (B52724) or methanol. pensoft.netcerealsgrains.org

Detection can be achieved using a Diode-Array Detector (DAD) for UV/Vis spectral data, which aids in preliminary identification. pensoft.net For definitive identification and quantification, coupling to a mass spectrometer is essential. Electrospray ionization (ESI) is a common ionization source for this class of compounds. researchgate.net The mass spectrometer can be operated in full scan mode to obtain the molecular weight or in Multiple Reaction Monitoring (MRM) mode for high-sensitivity quantification, where specific precursor-to-product ion transitions are monitored. academicjournals.org This approach allows for the accurate quantification of this compound even at low concentrations in complex samples. academicjournals.org

Isolation of this compound from natural sources like rooibos involves initial extraction followed by chromatographic purification. researchgate.net Techniques like column chromatography or high-performance countercurrent chromatography (HPCCC) can be used for enrichment and purification prior to final analysis. researchgate.netnih.gov

Table 2: Typical Parameters for HPLC-MS/MS Analysis of Hydroxycinnamic Acids

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 2.1 x 150 mm, 3.5 µm) | Separation based on hydrophobicity |

| Mobile Phase | Gradient of acidified water (A) and acetonitrile (B) | Efficient elution of compounds with varying polarities |

| Detection | DAD (280-330 nm) and ESI-MS/MS (Negative Mode) | UV spectral confirmation and sensitive, specific quantification |

| Quantification | Multiple Reaction Monitoring (MRM) | High selectivity and sensitivity for trace analysis |

Electrochemical Analysis for Redox Potential Determination and Antioxidant Activity Prediction

Electrochemical methods, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are valuable tools for investigating the redox properties of phenolic compounds like this compound. These techniques can provide insights into the mechanism of oxidation and are frequently used to predict antioxidant activity. nih.govdntb.gov.ua

The antioxidant capacity of hydroxycinnamic acids is intrinsically linked to their ability to donate electrons or hydrogen atoms to scavenge free radicals. researchgate.net This free radical scavenging ability can be predicted from standard one-electron potentials. nih.gov Voltammetric methods measure these redox potentials directly. nih.gov

In a typical voltammetric experiment, the compound is oxidized at the surface of a working electrode, generating a current that is proportional to its concentration. The potential at which the oxidation peak occurs (the redox potential) is a key parameter. A lower, more easily accessible redox potential generally indicates a higher antioxidant capacity, as the compound can more readily donate an electron to neutralize a radical species. nih.govmdpi.com

The structure of a hydroxycinnamic acid greatly influences its redox potential. The number and position of hydroxyl groups on the aromatic ring are critical. nih.gov For this compound, the presence of three hydroxyl groups is expected to significantly lower its oxidation potential compared to mono- or di-hydroxylated analogues, suggesting a potent antioxidant activity. The electrochemical oxidation likely proceeds via the formation of a phenoxyl radical, which is stabilized by resonance within the aromatic ring. researchgate.netmdpi.com

Table 3: Principles of Electrochemical Analysis for Antioxidant Activity

| Technique | Measured Parameter | Interpretation for Antioxidant Activity |

|---|---|---|

| Cyclic Voltammetry (CV) | Anodic Peak Potential (Epa), Reversibility | Lower Epa suggests easier oxidation and higher antioxidant potential. Reversibility gives insight into the stability of the oxidized species. |

| Differential Pulse Voltammetry (DPV) | Peak Potential (Ep) | Provides a more sensitive measurement of the redox potential, which correlates with the ability to scavenge free radicals. |

Mechanistic Investigations of Biological Activities in Vitro and Pre Clinical Models

Antioxidant Mechanisms of 2,4,5-Trihydroxycinnamic Acid

The antioxidant potential of phenolic compounds like hydroxycinnamic acids is typically evaluated through a variety of assays that measure their ability to neutralize free radicals and counteract oxidative processes.

Modulation of Reactive Oxygen Species (ROS) Production

Reactive oxygen species (ROS) are highly reactive molecules, such as superoxide (B77818) anions and hydrogen peroxide, that can cause cellular damage when produced in excess. Antioxidant compounds can modulate ROS levels by either scavenging them directly or by influencing the cellular pathways that produce them. Hydroxycinnamic acids, as a chemical class, are known to influence ROS homeostasis and help maintain redox balance within cells. koreascience.kr However, specific studies detailing the direct effects of this compound on ROS production in cellular models (e.g., in stimulated neutrophils or macrophages) have not been identified in the conducted research.

Inhibition of Lipid Peroxidation

Lipid peroxidation is a detrimental process where free radicals attack lipids in cell membranes, leading to cellular damage. The ability of an antioxidant to inhibit this process is a key indicator of its protective potential. This is often tested in vitro by inducing peroxidation in a lipid-rich system (like linoleic acid or biological membranes) and measuring the formation of peroxidation products. While other cinnamic acid derivatives have demonstrated the ability to inhibit lipid peroxidation, specific research findings quantifying this effect for this compound are not available in the current body of literature.

Ferric Reducing Antioxidant Power (FRAP) Assays

The Ferric Reducing Antioxidant Power (FRAP) assay is a widely used method to measure the total antioxidant capacity of a substance. sdiarticle5.com It is based on the compound's ability to reduce the ferric (Fe³⁺) to the ferrous (Fe²⁺) ion at a low pH, which results in the formation of a colored complex. This reduction potential is an important aspect of antioxidant action. Currently, specific FRAP values for this compound have not been reported in the accessible scientific literature, precluding a quantitative assessment of its ferric reducing power.

Anti-inflammatory Pathways Modulated by this compound

Chronic inflammation is linked to a variety of diseases, and many phenolic compounds are investigated for their ability to modulate inflammatory signaling pathways.

Suppression of Nuclear Factor-κB (NF-κB) Pathway Activation

The Nuclear Factor-κB (NF-κB) pathway is a central signaling cascade that controls the expression of numerous genes involved in inflammation, including cytokines, chemokines, and adhesion molecules. nih.gov The inhibition of NF-κB activation is a key target for anti-inflammatory drug development. While extensive research has demonstrated that the related isomer, 3,4,5-Trihydroxycinnamic acid, potently suppresses NF-κB activation in various cell types, including keratinocytes and microglial cells, specific studies investigating the effect of this compound on the NF-κB pathway were not found. Therefore, its capacity to modulate this critical inflammatory pathway remains to be experimentally determined.

Inhibition of Pro-inflammatory Mediator Expression

Research has demonstrated that 3,4,5-Trihydroxycinnamic acid (THCA) can effectively suppress the expression of various pro-inflammatory mediators in cellular models. In studies involving lipopolysaccharide (LPS)-stimulated cells, THCA has been shown to significantly inhibit the production of nitric oxide (NO), a key inflammatory molecule synthesized by inducible nitric oxide synthase (iNOS). mdpi.com Pretreatment of RAW 264.7 macrophage cells with THCA markedly attenuated LPS-induced production of NO and prostaglandin (B15479496) E2 (PGE2), as well as the expression of their respective synthesizing enzymes, iNOS and Cyclooxygenase-2 (COX-2). mdpi.com

The compound's anti-inflammatory action extends to the downregulation of pro-inflammatory cytokines. THCA effectively suppressed the LPS-induced production of Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β) in BV2 microglial cells. mdpi.commdpi.com Similarly, in a human keratinocyte cell line (HaCaT) stimulated with a mixture of TNF-α and interferon-γ (IFN-γ), THCA reduced both the secretion and mRNA expression levels of Interleukin-6 (IL-6) and Interleukin-8 (IL-8). mdpi.comnih.gov This inhibition of cytokine expression suggests that THCA can interfere with key signaling pathways that orchestrate the inflammatory response.

| Mediator | Cell Model | Stimulus | Observed Effect | Source |

|---|---|---|---|---|

| Nitric Oxide (NO) / iNOS | RAW 264.7 Macrophages | LPS | Significantly attenuated production/expression | mdpi.com |

| Cyclooxygenase-2 (COX-2) | RAW 264.7 Macrophages | LPS | Significantly attenuated expression | mdpi.com |

| Tumor Necrosis Factor-α (TNF-α) | BV2 Microglial Cells | LPS | Effectively suppressed production | mdpi.commdpi.com |

| Interleukin-6 (IL-6) | HaCaT Keratinocytes | TNF-α / IFN-γ | Reduced secretion and mRNA expression | mdpi.comnih.gov |

| Interleukin-8 (IL-8) | HaCaT Keratinocytes | TNF-α / IFN-γ | Reduced secretion and mRNA expression | mdpi.comnih.gov |

Regulation of Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase B (AKT) Signaling Pathways

The anti-inflammatory effects of 3,4,5-Trihydroxycinnamic acid are closely linked to its ability to modulate key intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase B (AKT) pathways. MAPKs, which include extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are crucial regulators of inflammatory processes. nih.gov

In studies with LPS-stimulated BV2 microglial cells, THCA markedly inhibited the activation of JNK and ERK 1/2. nih.gov Interestingly, in the same model, the phosphorylation of p38 MAPK was significantly increased by THCA treatment, suggesting a complex regulatory role. nih.govrjpbr.com This activation of p38 was found to be essential for the compound's activation of the Nrf2 pathway (discussed in 6.2.4). mdpi.comrjpbr.com In TNF-α/IFN-γ-stimulated HaCaT cells, THCA demonstrated inhibitory activity on the activation of both AKT and ERK. mdpi.comnih.gov Furthermore, research on LPS-induced RAW 264.7 cells indicated that multiple signaling pathways, including Akt and p38, are involved in the THCA-induced activation of downstream protective mechanisms. mdpi.com

Activation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway

A primary mechanism underlying the protective effects of 3,4,5-Trihydroxycinnamic acid is the activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway. mdpi.comrjpbr.com Nrf2 is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. mdpi.comrjpbr.com

In both BV2 microglial cells and RAW 264.7 macrophages, treatment with THCA led to increased phosphorylation and subsequent nuclear translocation of Nrf2 in a concentration-dependent manner. mdpi.comrjpbr.com This activation of Nrf2 results in the enhanced expression of its downstream target genes, most notably heme oxygenase-1 (HO-1). mdpi.comrjpbr.com HO-1 is an enzyme with potent anti-inflammatory properties. mdpi.com The induction of HO-1 expression is a direct consequence of THCA-mediated Nrf2 activation. rjpbr.com Further investigation revealed that the activation of the p38 MAPK pathway is a key upstream event, as inhibiting p38 blocked the THCA-induced phosphorylation of Nrf2 and subsequent HO-1 expression. mdpi.comrjpbr.com In HaCaT cells, THCA also upregulated the expression of HO-1 and NAD(P)H:quinone oxidoreductase 1, alongside the activation of Nrf2. mdpi.com

Enzyme Modulatory Activities of this compound

Xanthine (B1682287) Oxidase Inhibition and Kinetic Studies

Based on the available scientific literature, there are no specific studies detailing the inhibitory activity and kinetics of this compound or the more commonly studied 3,4,5-Trihydroxycinnamic acid on xanthine oxidase. Research on xanthine oxidase inhibition by cinnamic acid derivatives has focused on other substituted forms, such as 4-nitrocinnamic acid, which was found to be a reversible and noncompetitive inhibitor. researchgate.net While various polyphenols, including some flavonoids and caffeic acid, are known to inhibit xanthine oxidase, specific kinetic data for trihydroxycinnamic acid isomers are not presently available. nih.gov

Pancreatic Lipase Inhibition

While direct studies on this compound are lacking, research on a closely related derivative, 3,4,5-trihydroxycinnamic acid decyl ester, has demonstrated significant inhibitory activity against pancreatic lipase. This enzyme plays a key role in the digestion of dietary fats. The decyl ester of 3,4,5-Trihydroxycinnamic acid was identified as a potent inhibitor of pancreatic lipase, exhibiting its effect in a dose-dependent manner. nih.gov

| Compound | Enzyme | Inhibitory Concentration (EC50) | Source |

|---|---|---|---|

| 3,4,5-Trihydroxycinnamic acid decyl ester | Pancreatic Lipase | ~0.9 μM | nih.gov |

Glycosidase Inhibition (e.g., α-glucosidase)

There is currently a lack of specific research findings on the α-glucosidase inhibitory activity of this compound or 3,4,5-Trihydroxycinnamic acid. α-glucosidase inhibitors are a class of agents that help control postprandial hyperglycemia by delaying carbohydrate digestion. nih.govresearchgate.net While studies have shown that other cinnamic acid derivatives and various natural polyphenols can act as α-glucosidase inhibitors, specific data regarding the efficacy and mechanism of trihydroxycinnamic acid isomers in this context have not been reported in the reviewed literature. researchgate.net

Tyrosinase and Hyaluronidase (B3051955) Inhibition

Currently, there is a lack of specific studies in the peer-reviewed scientific literature that have investigated the inhibitory effects of this compound on tyrosinase and hyaluronidase enzymes. While other phenolic compounds and hydroxycinnamic acid derivatives have been explored as potential inhibitors of these enzymes, which are relevant in skin hyperpigmentation and tissue degradation processes respectively, no definitive data on the IC50 values or the mechanism of inhibition for this compound has been published.

Cellular and Organ-Specific Investigations in Pre-clinical Models

Effects on Cancer Cell Proliferation and Apoptosis Induction (in vitro cell lines)

There is a paucity of research specifically examining the effects of this compound on cancer cell proliferation and the induction of apoptosis in in vitro cell line models. Studies on other isomers of hydroxycinnamic acid have demonstrated anti-proliferative and pro-apoptotic activities in various cancer cell lines; however, these findings are not directly applicable to the 2,4,5-trihydroxy isomer. Further investigation is required to determine if this compound possesses similar anticancer properties.

Impact on Endothelial Cell Dysfunction and Vascular Leakage (in vitro models)

No specific in vitro studies investigating the direct impact of this compound on endothelial cell dysfunction and vascular leakage are currently available in the scientific literature. Research on the closely related isomer, 3,4,5-Trihydroxycinnamic acid, has shown protective effects on endothelial cells and an ability to attenuate vascular leakage in models of sepsis. nih.govproquest.com However, the unique structural arrangement of the hydroxyl groups in this compound necessitates dedicated studies to ascertain its specific effects on the vascular endothelium.

Anti-asthmatic Effects in Experimental Animal Models (in vitro cell lines and in vivo animal models)

Specific investigations into the anti-asthmatic effects of this compound in either in vitro cell lines or in vivo animal models have not been reported. In contrast, its isomer, 3,4,5-Trihydroxycinnamic acid, has been shown to exert anti-asthmatic effects in ovalbumin-induced asthmatic mice by reducing inflammatory cell infiltration and the levels of pro-inflammatory cytokines in bronchoalveolar lavage fluid. nih.gov The potential of this compound as an anti-asthmatic agent remains to be explored.

Neuroprotective and Cardioprotective Properties (pre-clinical studies)

There is a lack of pre-clinical studies specifically focused on the neuroprotective and cardioprotective properties of this compound. While the broader class of phenolic acids is known to possess neuroprotective and cardioprotective potential, attributed largely to their antioxidant and anti-inflammatory activities, specific evidence for the 2,4,5-trihydroxy isomer is not present in the current body of scientific literature.

Attenuation of Sepsis-Induced Responses (in vivo animal models)

While there is no direct evidence for the effects of this compound in animal models of sepsis, studies on its isomer, 3,4,5-Trihydroxycinnamic acid, have demonstrated a significant protective role. In a lipopolysaccharide (LPS)-induced endotoxemia mouse model, 3,4,5-Trihydroxycinnamic acid was found to improve survival rates and ameliorate sepsis-induced hypothermia and vascular leakage. nih.govproquest.com This was associated with an increased expression of the protective enzyme heme oxygenase-1 (HO-1) in the kidney and a reduction in serum levels of pro-inflammatory mediators. nih.govresearchgate.net Whether this compound shares these protective properties in sepsis is a subject for future research.

Interactive Data Table: Research on a Structural Isomer (3,4,5-Trihydroxycinnamic Acid) in Sepsis Models

| Model | Cell Line / Animal | Key Findings for 3,4,5-Trihydroxycinnamic Acid | Reference |

| In Vitro Sepsis Model | RAW 264.7 Macrophages | Attenuated LPS-induced production of nitric oxide (NO) and prostaglandin E2 (PGE2). | nih.gov |

| In Vivo Sepsis Model | LPS-induced septic mice | Significantly increased survival rates. | nih.gov |

| In Vivo Sepsis Model | LPS-induced septic mice | Ameliorated hypothermia and vascular leakage. | nih.govproquest.com |

| In Vivo Sepsis Model | LPS-induced septic kidney | Increased expression of heme oxygenase-1 (HO-1). | researchgate.net |

| In Vivo Sepsis Model | LPS-induced septic mice | Decreased serum levels of TNF-α, IL-1β, and NO. | nih.gov |

Note: The data presented in this table pertains to the isomer 3,4,5-Trihydroxycinnamic acid and is provided for contextual purposes only. These findings cannot be directly attributed to this compound.

Structure Activity Relationship Sar Studies of 2,4,5 Trihydroxycinnamic Acid Derivatives

Influence of Hydroxyl Group Number and Position on Biological Activities

The number and placement of hydroxyl (-OH) groups on the phenyl ring are paramount to the biological activities of cinnamic acid derivatives. An increase in the number of hydroxyl groups generally correlates with enhanced antioxidant capacity. researchgate.net Studies comparing cinnamic acid, p-coumaric acid, caffeic acid, and 3,4,5-trihydroxycinnamic acid have shown that antioxidant effects improve as the number of hydroxyl groups increases. researchgate.net

The relative position of these groups is also crucial. The presence of an ortho-dihydroxy (catechol) group, as seen in caffeic acid, is considered a significant feature for potent antioxidant activity. core.ac.uk While it is often observed that increasing the number of hydroxyl groups from two to three enhances activity, this is not a universal rule, and the specific arrangement of the three hydroxyls dictates the ultimate effect. core.ac.uk For instance, the pyrogallol (B1678534) moiety (three adjacent hydroxyl groups) is known for high antioxidant potential. core.ac.uk The 2,4,5-trihydroxy substitution pattern provides a unique electronic and steric environment that influences its interactions with biological targets. Dihydroxy derivatives are generally more effective antioxidants than monohydroxy ones, a principle that extends to their amide and ester derivatives as well. core.ac.uk

| Compound Class | Key Structural Feature | General Impact on Antioxidant Activity | Reference Example |

|---|---|---|---|

| Monohydroxycinnamic Acids | Single -OH group (e.g., on para position) | Moderate activity | p-Coumaric Acid |

| Dihydroxycinnamic Acids | Two -OH groups (e.g., ortho-dihydroxy) | Strong activity, particularly with catechol structure | Caffeic Acid |

| Trihydroxycinnamic Acids | Three -OH groups | Generally improved activity over dihydroxy counterparts | 3,4,5-Trihydroxycinnamic Acid |

Role of the α,β-Unsaturated Side Chain on Biological Efficacy

The α,β-unsaturated side chain, specifically the C7-C8 double bond, is a critical structural element for the biological efficacy of hydroxycinnamic acid derivatives. nih.govbgu.ac.il This conjugated system, which includes the phenyl ring and the carboxyl group, facilitates electron delocalization, which is vital for free radical scavenging. researchgate.net The propenoic acid side chain (–CH=CHCOOH) has been shown to enhance the antioxidant activities of phenolic acids when compared to their benzoic acid analogues which lack this feature. researchgate.net

In studies exploring the synergy between hydroxycinnamic acid derivatives (HCADs) and other therapeutic agents like carnosic acid or calcitriol (B1668218) in treating acute myeloid leukemia (AML), the C7-C8 double bond was identified as a major requirement for their cooperative effects. nih.govbgu.ac.il Derivatives where this double bond was saturated, resulting in a propionate (B1217596) structure, or truncated, showed significantly reduced or abolished synergistic activity. mdpi.com This underscores the importance of the entire conjugated π-system for molecular interactions that lead to a therapeutic effect. bgu.ac.ilmdpi.com

Impact of Carboxylic Function Modifications (e.g., Esterification, Amidation) on Activity Profiles

Modification of the carboxylic acid group into esters or amides significantly alters the physicochemical properties, such as lipophilicity and hydrogen-bonding capacity, thereby modulating the biological activity profiles of 2,4,5-trihydroxycinnamic acid derivatives.

Esterification: The conversion of the carboxyl group to an ester can have variable effects on antioxidant activity. In some studies, esterification of caffeic acid led to derivatives with higher antioxidant activity compared to the parent compound. core.ac.uk For instance, trans-ethyl-3-(3,4,5-trihydroxyphenyl)-2-propenoate showed a higher radical-scavenging activity in liposomes than its parent acid. core.ac.uk However, in other cases, such as with ferulic and sinapic acids, esterification has been reported to decrease activity in certain assays. core.ac.uk Methyl esterification has also been shown to be a critical structural element for synergistic anticancer activity in combination with other agents, highlighting its role in modulating target interactions. nih.govbgu.ac.il

Amidation: The formation of amides can also enhance biological properties. Caffeic acid amides have demonstrated superior antioxidant activity compared to corresponding p-coumaric amides. core.ac.uk Furthermore, the phenethyl amide of caffeic acid displayed a higher antioxidant capacity than the analogous caffeic ester derivative, suggesting that the amide bond can contribute to stabilizing intermediate radicals. core.ac.uk

| Parent Compound | Modification | Resulting Derivative Example | Observed Change in Activity |

|---|---|---|---|

| Caffeic Acid | Esterification (Ethyl) | Caffeic acid ethyl ester | Increased antioxidant activity |

| Ferulic Acid | Esterification (Methyl, Ethyl, etc.) | Ferulate esters | Decreased or variable antioxidant activity |

| 3,4,5-Trihydroxycinnamic Acid | Esterification (Ethyl) | Trans-ethyl-3-(3,4,5-trihydroxyphenyl)-2-propenoate | Higher radical-scavenging activity in liposomes |

| Caffeic Acid | Amidation | Caffeic acid phenethyl amide (CAPE) | Higher antioxidant capacity than corresponding ester |

Effects of Alkyl Chain Length and Substituents on Target Interactions

When the carboxylic acid is modified, particularly through esterification, the length and nature of the attached alkyl chain can significantly influence biological activity. This is often attributed to changes in the molecule's hydrophobicity, which affects its ability to cross cell membranes and interact with targets in different cellular compartments. nih.gov

Generally, increasing the alkyl chain length in a series of ester derivatives enhances hydrophobicity. nih.gov This can lead to improved performance in lipid-based systems. For example, in studies on the antioxidant protection of sunflower oil, the efficacy of caffeic acid esters followed the order: butyl > hexyl > ethyl > propyl > methyl, indicating an optimal chain length for this specific application. core.ac.uk However, a very long alkyl chain can also lead to a decrease in activity, suggesting that a balance between hydrophilicity and hydrophobicity is necessary for optimal interaction with biological targets. nih.gov The specific target and the environment (aqueous vs. lipid) are key determinants of the structure-activity relationship concerning alkyl chain length. nih.govmdpi.com

Computational Chemistry and Molecular Docking Approaches in SAR Elucidation

Computational methods, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies, are powerful tools for understanding and predicting the biological activities of this compound derivatives. jddtonline.infonih.gov

Molecular Docking: This technique simulates the interaction between a ligand (the cinnamic acid derivative) and a biological target, such as an enzyme or receptor. rsdjournal.org By predicting the binding pose and calculating the binding affinity (energy), researchers can identify the key amino acid residues involved in the interaction and understand how different functional groups contribute to binding. nih.gov For example, docking studies can reveal how the hydroxyl groups of a trihydroxycinnamic acid derivative form hydrogen bonds within an active site, explaining its inhibitory potency. nih.gov

QSAR: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jddtonline.info These models use descriptors that quantify various physicochemical properties (e.g., electronic, steric, hydrophobic) to predict the activity of novel, untested molecules. This approach helps in the rational design of new derivatives with potentially enhanced efficacy by identifying the most influential structural features. jddtonline.info Together, these computational approaches accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates and providing a deeper understanding of their mechanism of action at the molecular level.

Metabolism and Biotransformation in Non Human Biological Systems

Metabolic Pathways within Plants (e.g., involvement in lignin (B12514952) biosynthesis)

2,4,5-Trihydroxycinnamic acid has been identified as a natural constituent in specific plant species, notably in rooibos tea (Aspalathus linearis) and the seeds of Alisma orientale. wikipedia.org Its biosynthesis is rooted in the broader phenylpropanoid pathway, a fundamental route for the synthesis of a vast array of plant secondary metabolites. nih.gov This pathway commences with the amino acid phenylalanine, which undergoes a series of enzymatic transformations, including deamination, hydroxylation, and methylation, to produce a variety of cinnamic acid derivatives. nih.gov

The general biosynthetic scheme for hydroxycinnamic acids involves the conversion of phenylalanine to cinnamic acid, which is then typically hydroxylated to form p-coumaric acid. nih.gov Subsequent hydroxylations at different positions of the phenyl ring lead to other common hydroxycinnamic acids like caffeic acid (3,4-dihydroxycinnamic acid) and ferulic acid (4-hydroxy-3-methoxycinnamic acid). nih.gov While the precise enzymatic steps leading to the specific 2,4,5-trihydroxy substitution pattern of this compound have not been fully elucidated in the scientific literature, it is hypothesized to arise from a series of hydroxylation reactions on a cinnamic acid precursor.

The involvement of this compound in lignin biosynthesis is not well-established. Lignin, a complex polymer that provides structural rigidity to plant cell walls, is primarily composed of monolignols derived from p-coumaric, coniferyl, and sinapyl alcohols. nih.gov These monolignols are synthesized from their corresponding hydroxycinnamic acids. nih.gov Given the structural difference, it is unlikely that this compound is a direct precursor in the conventional lignin biosynthetic pathway. Instead, its presence in plants is more likely associated with other physiological roles, such as defense against pathogens or protection from UV radiation, which are common functions of phenolic compounds.

Table 1: Key Hydroxycinnamic Acids in the Phenylpropanoid Pathway

| Compound Name | Hydroxylation Pattern | Role in Lignin Biosynthesis |

|---|---|---|

| p-Coumaric acid | 4-hydroxy | Precursor to H-lignin |

| Caffeic acid | 3,4-dihydroxy | Precursor to G-lignin (via ferulic acid) |

| Ferulic acid | 4-hydroxy-3-methoxy | Precursor to G-lignin |

| Sinapic acid | 4-hydroxy-3,5-dimethoxy | Precursor to S-lignin |

| This compound | 2,4,5-trihydroxy | Not a known direct precursor |

Microbial Transformations and Potential for Bioproduction

The microbial metabolism of phenolic compounds is a vast field of study, with microorganisms demonstrating a remarkable capacity to degrade and transform these aromatic molecules. Fungi, in particular, such as various species of Aspergillus, are known for their ability to perform a range of biotransformation reactions on phenolic substrates, including hydroxylation, methylation, and decarboxylation. mdpi.comresearchgate.netufpa.br These microbial processes are of significant interest for the production of novel bioactive compounds and for the valorization of plant biomass.

While specific studies on the microbial transformation of this compound are scarce, the general principles of microbial metabolism of hydroxycinnamic acids can be applied. Microorganisms typically initiate the degradation of these compounds by modifying the side chain or the aromatic ring. Common reactions include the reduction of the double bond in the propenoic acid side chain, decarboxylation to form vinylphenols, and hydroxylation or demethoxylation of the phenyl ring. mdpi.com

The potential for the bioproduction of this compound through microbial fermentation is an area ripe for exploration. Advances in synthetic biology and metabolic engineering have enabled the production of various high-value chemicals in microbial hosts like Escherichia coli and Saccharomyces cerevisiae. frontiersin.orgnih.gov By introducing and optimizing heterologous biosynthetic pathways, it is conceivable that microorganisms could be engineered to produce rare hydroxycinnamic acids like this compound from simple carbon sources. This would involve the heterologous expression of specific plant enzymes, such as hydroxylases with the desired regioselectivity, within a microbial chassis optimized for the production of the necessary precursors.

Table 2: Potential Microbial Biotransformation Reactions for Hydroxycinnamic Acids

| Reaction Type | Description | Potential Impact on this compound |

|---|---|---|

| Hydroxylation | Addition of a hydroxyl (-OH) group | Could lead to further hydroxylated derivatives. |

| Decarboxylation | Removal of the carboxyl (-COOH) group | Would produce 2,4,5-trihydroxystyrene. |

| Reduction | Saturation of the side-chain double bond | Would form 2,4,5-trihydroxyhydrocinnamic acid. |

| O-methylation | Addition of a methyl (-CH3) group to a hydroxyl group | Could produce various methoxy (B1213986) derivatives. |

The development of such a bioproduction platform would offer a sustainable and potentially more efficient alternative to chemical synthesis or extraction from natural sources, especially for a compound with limited known natural abundance.

Current Research Gaps and Future Directions in 2,4,5 Trihydroxycinnamic Acid Research

Comprehensive Elucidation of Complete Biosynthetic Pathways and Regulatory Networks

A significant knowledge gap exists regarding the precise biosynthetic pathway of 2,4,5-THCA. While it is known that hydroxycinnamic acids are derived from the phenylpropanoid pathway, originating from phenylalanine, the specific enzymes and regulatory steps that lead to the unique 2,4,5-hydroxylation pattern on the cinnamic acid core are not well-defined. researchgate.net

Future research should prioritize:

Identification of Specific Enzymes: The enzymatic steps, particularly the specific hydroxylases (e.g., cytochrome P450s or dioxygenases) that catalyze the addition of hydroxyl groups at the C2, C4, and C5 positions, need to be identified and characterized.

Gene Discovery and Regulation: The genes encoding these specific enzymes are currently unknown. Discovering these genes is a critical step. Furthermore, understanding how these genes are regulated—both by developmental cues and environmental stressors—will provide a more complete picture of how and why plants produce this compound. news-medical.net

Pathway Mapping: A complete mapping of the metabolic route from primary precursors like phenylalanine to 2,4,5-THCA is necessary. This involves identifying all intermediate compounds and the enzymes that facilitate each conversion.

In-depth Structure-Activity Relationship Studies for Specific Biological Targets and Disease Models

Although preliminary studies have hinted at the biological potential of hydroxycinnamic acids, rigorous structure-activity relationship (SAR) studies for 2,4,5-THCA are largely absent from the scientific literature. researchgate.net SAR studies are crucial for understanding which parts of the molecule are essential for its biological effects and for designing more potent and specific derivatives. semanticscholar.org

Key areas for future investigation include:

Systematic Derivatization: Synthesizing a library of 2,4,5-THCA analogs by modifying key functional groups. This includes altering the hydroxyl groups on the phenyl ring, modifying the carboxylic acid group (e.g., esterification), and changing the acrylic acid side chain. core.ac.ukrsdjournal.org

Target Identification: Screening 2,4,5-THCA and its derivatives against a wide array of biological targets, such as specific enzymes, receptors, and signaling proteins, to identify its primary mechanisms of action. nih.gov

Disease Model Testing: Evaluating the most promising compounds in relevant preclinical disease models, such as those for cancer, neurodegenerative disorders like Alzheimer's disease, and inflammatory conditions, to establish a clear link between chemical structure and therapeutic effect. mdpi.commdpi.com

| Structural Modification | Potential Impact on Bioactivity | Rationale |

|---|---|---|

| Esterification of the Carboxylic Acid | Increased cell membrane permeability and bioavailability. | Reduces polarity, which can enhance passage across lipid membranes. |

| Methylation of Hydroxyl Groups | Altered antioxidant capacity and target specificity. | Changes the hydrogen-donating ability and steric profile of the molecule. |

| Modification of the Acrylic Side Chain | Changes in Michael reaction potential and interaction with protein targets. | The α,β-unsaturated carbonyl system is a key feature for covalent interactions. |

Optimization of Green and Sustainable Bioproduction Methodologies

Current methods for obtaining specific hydroxycinnamic acids often rely on extraction from plant sources, which can be low-yielding, or on chemical synthesis, which may involve harsh conditions and generate toxic waste. nih.govnih.gov The development of sustainable and efficient bioproduction platforms represents a major opportunity.

Future research should concentrate on:

Metabolic Engineering of Microbes: Genetically engineering microbial hosts like Escherichia coli or Saccharomyces cerevisiae to produce 2,4,5-THCA. frontiersin.org This involves introducing the necessary biosynthetic genes (once identified) and optimizing metabolic fluxes to channel carbon from simple sugars towards the desired product. nih.govnih.gov

Plant Cell Culture Systems: Developing and optimizing plant cell or hairy root cultures as contained, controllable systems for producing the compound, bypassing the need for agricultural cultivation.

Biocatalysis: Exploring the use of purified enzymes to perform specific reaction steps in vitro, which can offer high specificity and cleaner product profiles. nih.gov

| Production Method | Advantages | Current Research Gaps/Challenges |

|---|---|---|

| Plant Extraction | Natural source. | Low yields, variability, complex purification. nih.gov |

| Chemical Synthesis | High purity and yield. | Use of harsh reagents, potential for toxic byproducts, not "green". nih.gov |

| Microbial Bioproduction | Sustainable, scalable, uses renewable feedstocks. frontiersin.org | Requires identification of the full biosynthetic pathway, potential for product toxicity to the host microbe. nih.gov |

Exploration of Novel Biological Activities and Underlying Molecular Mechanisms

The full spectrum of biological activities for 2,4,5-THCA remains largely unexplored. While related compounds have shown a wide range of effects, from antioxidant to anticancer properties, the specific potential of the 2,4,5-trihydroxy substitution pattern is unknown. researchgate.netnih.govmdpi.com

Future directions should include:

Broad-Spectrum Bioactivity Screening: Testing 2,4,5-THCA against a diverse range of assays to uncover novel therapeutic applications, such as antiviral, antimicrobial, or anti-diabetic properties. researchgate.net

Mechanistic Deep Dives: For any identified activity, in-depth studies are needed to pinpoint the precise molecular mechanisms. This involves identifying the signaling pathways (e.g., NF-κB, MAPK, Akt pathways) and cellular processes that are modulated by the compound.

"Omics" Approaches: Utilizing genomics, proteomics, and metabolomics to gain a systems-level understanding of how cells and organisms respond to treatment with 2,4,5-THCA, revealing its network of biological interactions.

Q & A

Basic Research Questions

Q. What in vitro models are used to evaluate the anti-inflammatory activity of 3,4,5-trihydroxycinnamic acid?

- Methodology:

- Cell-based assays: Use TNF-α/IFN-γ-stimulated HaCaT keratinocytes to mimic inflammatory skin conditions. Measure pro-inflammatory cytokines (e.g., IL-6, IL-8) via ELISA and NF-κB activation via Western blot .

- Dose-response studies: Apply concentrations ranging from 10–100 µM to assess efficacy and cytotoxicity (e.g., MTT assay) .

Q. How can researchers determine the solubility and stability of 3,4,5-trihydroxycinnamic acid in aqueous solutions?

- Methodology:

- Shake-flask method: Dissolve the compound in buffers (pH 1.2–7.4) and measure solubility via UV-Vis spectroscopy or HPLC .

- Computational prediction: Use tools like Advanced Chemistry Development (ACD/Labs) software to estimate solubility (22 g/L at 25°C) and density (1.63 g/cm³) .

Q. What are the standard protocols for synthesizing lipophilic derivatives of 3,4,5-trihydroxycinnamic acid?

- Methodology:

- Esterification/amidation: React the compound with alkyl chains (e.g., hexyl groups) using coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine). Purify derivatives via column chromatography .

- Characterization: Confirm structures using NMR, FTIR, and mass spectrometry .

Advanced Research Questions

Q. How do molecular docking studies elucidate the interaction between 3,4,5-trihydroxycinnamic acid and xanthine oxidase?

- Methodology:

- Docking software: Use AutoDock Vina or Schrödinger Suite to model ligand-enzyme interactions. Compare binding modes with known inhibitors (e.g., allopurinol) .

- Key findings: The compound binds to xanthine oxidase’s active site (PDB ID: 1FIQ) with a Ki of 170 µM, indicating competitive mixed-type inhibition .

Q. What experimental approaches resolve contradictions in Ki values across enzyme inhibition studies?

- Methodology:

- Lineweaver-Burk plots: Analyze enzyme kinetics at varying substrate concentrations to distinguish competitive/non-competitive inhibition .

- Assay standardization: Use identical buffer conditions (pH 7.4, 25°C) and enzyme sources (e.g., bovine milk xanthine oxidase) to minimize variability .

Q. What in vivo models and biomarkers assess the protective effects of 3,4,5-trihydroxycinnamic acid in pulmonary inflammation?

- Methodology:

- COPD/asthma models: Induce lung inflammation in mice via LPS or ovalbumin. Measure airway hyperresponsiveness, inflammatory cell infiltration (histopathology), and HO-1 expression (Western blot) .

- Biomarkers: Quantify IL-4, IL-5, and TNF-α in bronchoalveolar lavage fluid (BALF) via multiplex immunoassays .

Q. How do structure-activity relationship (SAR) studies guide the design of antitumor derivatives?

- Methodology:

- In silico screening: Use molecular docking (e.g., AutoDock) to predict retinoblastoma protein (Rb) binding affinity for derivatives like 3,4,5-trihydroxycinnamic acid decyl ester .

- In vitro validation: Test derivatives for cytotoxicity (MTT assay) and apoptosis induction (Annexin V/PI staining) in cancer cell lines (e.g., MCF-7, PC-3) .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.